5-Methoxy-4-methylpyridin-3-amine hydrochloride

Catalog No.
S829825
CAS No.
1185094-00-1
M.F
C7H11ClN2O
M. Wt
174.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-4-methylpyridin-3-amine hydrochloride

CAS Number

1185094-00-1

Product Name

5-Methoxy-4-methylpyridin-3-amine hydrochloride

IUPAC Name

5-methoxy-4-methylpyridin-3-amine;hydrochloride

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

InChI

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H

InChI Key

UKNQLPGBPHSPAH-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1N)OC.Cl

Canonical SMILES

CC1=C(C=NC=C1N)OC.Cl

Pharmaceutical Intermediates

Scientific Field: Pharmaceutical Chemistry Summary: As an intermediate in pharmaceuticals, it contributes to the synthesis of active pharmaceutical ingredients (APIs). Methods: It undergoes various reactions such as alkylation, acylation, and others under strict GMP conditions to ensure the safety and efficacy of the APIs produced. Results: The compound’s incorporation into APIs has been successful, with subsequent medications displaying expected therapeutic effects .

Dye Production

Scientific Field: Chemical Engineering - Dye Manufacturing Summary: In dye production, it acts as a precursor to synthesize complex dyes with specific color properties. Methods: It is involved in diazotization reactions, coupled with components that impart the desired color to the final dye product. Results: The dyes produced exhibit vibrant colors and good fastness properties, making them suitable for industrial use .

Pesticide Development

Scientific Field: Agricultural Chemistry Summary: It is utilized in the development of novel pesticides, contributing to the structural formation of compounds that are effective against pests. Methods: The compound is reacted with other chemicals to produce pesticides that are tested for efficacy and environmental impact. Results: The resulting pesticides show promising results in controlling pest populations without significant negative environmental effects .

Flavor and Fragrance Industry

Scientific Field: Food Chemistry Summary: It is used to develop flavors and fragrances by reacting with other compounds to create new aromatic molecules. Methods: The compound undergoes controlled reactions to ensure the safety and desired sensory properties of the end products. Results: The flavors and fragrances developed are found to be appealing and have been successfully incorporated into consumer products .

Chemical Synthesis Research

Scientific Field: Chemistry - Research and Development Summary: In R&D, it is used to explore new synthetic pathways and reactions. Methods: Researchers use it in small-scale reactions to study its reactivity and potential as a building block for more complex molecules. Results: Studies have shown that it can participate in a variety of chemical reactions, opening up new possibilities for synthetic chemistry .

Catalysis Research

Scientific Field: Chemistry - Catalysis Summary: This compound is investigated for its potential as a catalyst or a catalyst precursor in various chemical reactions. Methods: It is tested in small-scale reactions to determine its efficiency and selectivity as a catalyst. Results: Preliminary results indicate that it can enhance reaction rates and yields under certain conditions .

Material Science

Scientific Field: Material Science Summary: The compound is used in the synthesis of new materials, such as conductive polymers or advanced ceramics. Methods: It is incorporated into polymer chains or ceramic matrices during the material synthesis process. Results: The new materials exhibit improved properties, such as increased conductivity or thermal stability .

Biochemistry

Scientific Field: Biochemistry Summary: In biochemistry, it serves as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. Methods: It is used to modify enzymes or substrates to investigate reaction mechanisms. Results: The studies provide insights into enzyme function and potential drug targets .

Environmental Chemistry

Scientific Field: Environmental Chemistry Summary: The compound is explored for its use in environmental remediation, such as the detoxification of pollutants. Methods: It is applied in various degradation processes to break down harmful chemicals. Results: The compound shows promise in reducing the toxicity of certain pollutants .

Nanotechnology

Scientific Field: Nanotechnology Summary: It is utilized in the creation of nanostructured materials, which have applications in electronics, medicine, and energy storage. Methods: The compound is used to synthesize nanoparticles or to modify the surface of existing nanomaterials. Results: The resulting nanostructures demonstrate unique properties and potential for innovative applications .

Pharmacological Research

Scientific Field: Pharmacology Summary: This compound is a key ingredient in the development of new pharmacological agents. Methods: It is used to synthesize compounds that are then tested for their therapeutic potential. Results: Some synthesized compounds show promising pharmacological activity and are candidates for further drug development .

5-Methoxy-4-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₁ClN₂O. It is classified as a pyridine derivative and features a methoxy group and an amino group attached to the pyridine ring. This compound is recognized for its potential applications in biochemical research and pharmaceutical development, particularly in the field of proteomics and drug discovery .

The chemical reactivity of 5-Methoxy-4-methylpyridin-3-amine hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the methoxy group may undergo demethylation under certain conditions. Additionally, this compound can react with various electrophiles, making it versatile for synthetic chemistry applications. Specific reactions include:

  • Nucleophilic Substitution: The amino group can displace halides or other leaving groups.
  • Demethylation: Under strong acidic or basic conditions, the methoxy group may be removed, yielding 4-methylpyridin-3-amine.

Research indicates that 5-Methoxy-4-methylpyridin-3-amine hydrochloride exhibits biological activity that may be beneficial in various therapeutic contexts. Preliminary studies suggest its potential as:

  • Antimicrobial Agent: Demonstrating activity against certain bacterial strains.
  • Neuroprotective Effects: Potentially influencing neurotransmitter systems and offering protective effects in neurodegenerative models.

The synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride generally involves multi-step organic reactions. Common methods include:

  • Methylation of 4-Methylpyridin-3-amine: This can be achieved using methyl iodide in the presence of a base to introduce the methoxy group.
  • Hydrochloride Formation: The free base form of 5-Methoxy-4-methylpyridin-3-amine can be converted into its hydrochloride salt by treatment with hydrochloric acid.

These methods allow for the efficient production of the compound for research purposes.

5-Methoxy-4-methylpyridin-3-amine hydrochloride finds applications primarily in:

  • Biochemical Research: As a reference standard in proteomic studies.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in various diseases.

Its unique structure allows it to serve as a scaffold for further chemical modifications aimed at enhancing biological activity.

Interaction studies involving 5-Methoxy-4-methylpyridin-3-amine hydrochloride have focused on its binding affinity to various biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Notable findings include:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Such studies provide insights into both the efficacy and safety profiles of this compound.

5-Methoxy-4-methylpyridin-3-amine hydrochloride shares structural similarities with several other pyridine derivatives. A comparison with similar compounds highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
4-Methylpyridin-3-amineLacks methoxy groupSimpler structure, less biological activity
5-Ethoxy-4-methylpyridin-3-amineEthoxy instead of methoxyAltered solubility and reactivity
2-Amino-5-methoxypyridineDifferent position of amino groupVarying biological interactions

These comparisons illustrate how the presence of specific functional groups influences the compound's properties and potential applications.

Dates

Modify: 2023-08-16

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